
6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a useful research compound. Its molecular formula is C9H6FNO3 and its molecular weight is 195.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Utility
6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and related compounds are part of a broader category of heterocyclic compounds, specifically 1,2-benzoxazines. These compounds have garnered attention due to their versatile synthesis methods and structural utility. The synthesis typically involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific oximino tautomers. The resulting oxazinium salts, derived from these compounds, serve as effective electrophiles. The structural characteristics of 1,2-oxazines, particularly their reduction products, have been explored in various reactions, hinting at their potential as chiral synthons and intermediates in certain reaction types (Sainsbury, 1991).
Role in Medicinal Chemistry
The scaffold of benzoxazines, to which this compound belongs, plays a significant role in medicinal chemistry. These compounds are renowned for their broad spectrum of biological activities and are thus a focal point for the development of future drugs. The molecular structure of benzoxazines allows for extensive modification, which researchers exploit to tailor the compounds for specific biological targets or therapeutic effects. The diverse pharmacological actions of benzoxazine derivatives, ranging from antimicrobial to anti-inflammatory activities, underline their importance in drug discovery and development (Tang et al., 2022).
Application in Amyloid Imaging
In the context of Alzheimer's disease, specific benzoxazine derivatives have been studied as radioligands for amyloid imaging. These compounds have contributed to the advancement of PET amyloid imaging techniques, a breakthrough in the early detection and understanding of Alzheimer's disease pathophysiology. The use of these imaging ligands allows for the visualization and measurement of amyloid deposits in the brain, providing valuable insights into the disease's progression and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives, a related class of compounds, are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, this compound can alter the expression of genes related to stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to altered redox states and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stress response and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including oxidative damage and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to oxidative stress, energy metabolism, and detoxification processes . By modulating these pathways, this compound can alter cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Propriétés
IUPAC Name |
6-fluoro-5-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGFTASWNNYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
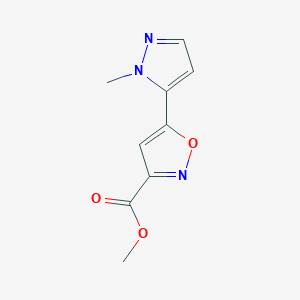
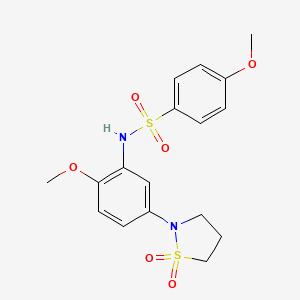
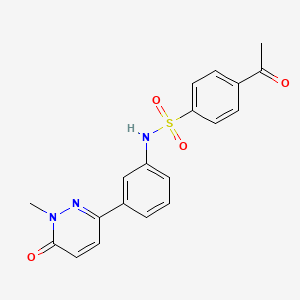


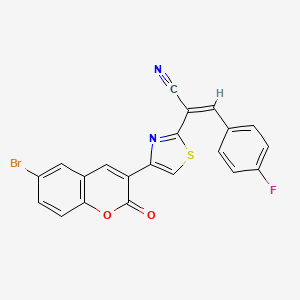
![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
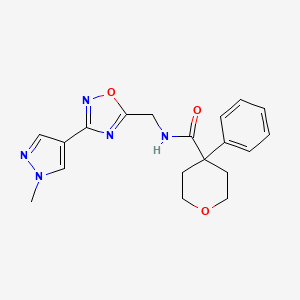
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
